An In-depth Technical Guide to 1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine: Structure, Properties, and Therapeutic Potential
An In-depth Technical Guide to 1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine: Structure, Properties, and Therapeutic Potential
Abstract
The pyrrolo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic analogues. This guide provides a comprehensive technical overview of a specific derivative, 1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine, including its chemical identity, structural features, and the therapeutic promise of its broader structural class. While detailed experimental data for this specific analogue is limited in publicly accessible literature, this document will synthesize information from closely related compounds to offer insights into its potential synthesis, biological activity, and applications in drug discovery, particularly in oncology and neuropharmacology.
Introduction and Chemical Identity
1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine is a bicyclic heteroaromatic compound.[1] Its core structure consists of a pyrrole ring fused to a dihydropyrazine ring. The nomenclature and key identifiers for this molecule are crucial for researchers and are summarized below.
IUPAC Name and Synonyms
The formal IUPAC name for this compound is 1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine . It is also catalogued under its CAS Number and can be found in chemical databases with various internal identifiers.
Chemical Structure
The two-dimensional structure of 1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine is depicted below:
Figure 1. 2D Structure of 1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine.[1]
Physicochemical Properties
A summary of the key physicochemical properties is provided in the table below. It is important to note that while some properties are calculated, experimental data for this specific molecule is not widely available. Commercial suppliers like Sigma-Aldrich offer this compound for early discovery research but do not provide analytical data, placing the onus of identity and purity confirmation on the buyer.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂ | PubChem[1] |
| Molecular Weight | 148.21 g/mol | BLDPharm[2] |
| CAS Number | 138350-44-4 | Sigma-Aldrich |
| Topological Polar Surface Area | 15.7 Ų | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
Synthesis Strategies for the Dihydropyrrolo[1,2-a]pyrazine Core
While a specific, detailed protocol for the synthesis of 1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine is not readily found in peer-reviewed literature, the synthesis of the broader dihydropyrrolo[1,2-a]pyrazinone class of compounds has been extensively reviewed.[3] These strategies generally involve the construction of the bicyclic system through cyclization reactions. A plausible synthetic approach for the title compound can be inferred from these established methods. One common strategy involves the condensation of a 1,2-diamine with a 2-acylfuran, which can be adapted for alkyl-substituted derivatives.[4]
A representative, though not specific, synthetic workflow for a related structure is outlined below. This should be considered a conceptual framework for researchers aiming to synthesize 1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine.
Conceptual Synthesis Workflow. This diagram illustrates a potential two-step synthesis approach, starting with commercially available precursors.
Biological Activity and Therapeutic Potential
The dihydropyrrolo[1,2-a]pyrazine scaffold is a key pharmacophore in several classes of therapeutic agents. While specific biological data for the 1,6-dimethyl derivative is scarce, the known activities of its analogues provide a strong rationale for its investigation in drug discovery programs.
PIM Kinase Inhibition
A significant body of research has identified dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives as potent and selective inhibitors of PIM kinases.[5][6] PIM kinases (PIM-1, PIM-2, and PIM-3) are a family of constitutively active serine/threonine kinases that are frequently overexpressed in a variety of human cancers, including urothelial carcinomas, lymphomas, and prostate cancer.[7] These kinases play a crucial role in regulating cell cycle progression, apoptosis, and cell survival, making them attractive targets for cancer therapy.[8] The mechanism of PIM kinase-mediated oncogenesis often involves the phosphorylation of downstream targets that inhibit apoptosis and promote cell proliferation.[7]
PIM Kinase Signaling and Inhibition. Dihydropyrrolo[1,2-a]pyrazine derivatives can inhibit PIM kinases, thereby preventing the inactivation of pro-apoptotic proteins and cell cycle inhibitors.
Antiproliferative Activity
Consistent with their role as PIM kinase inhibitors, various pyrrolo[1,2-a]pyrazine derivatives have demonstrated significant antiproliferative effects in a range of cancer cell lines.[9][10] For instance, studies have shown that derivatives of this scaffold can inhibit the growth of human lymphoma, prostate cancer, and breast cancer cells.[9][10] The antiproliferative mechanism is often linked to the induction of cell cycle arrest and apoptosis.[11][12]
Neurological Applications
Beyond oncology, the dihydropyrrolo[1,2-a]pyrazin-3(4H)-one core has been explored for its activity in the central nervous system. Specifically, derivatives have been developed as second-generation positive allosteric modulators (PAMs) of GluN2C- and GluN2D-selective N-methyl-d-aspartate (NMDA) receptors.[13] These receptors are implicated in various neurological functions, and their dysfunction is associated with several CNS disorders. The development of selective PAMs represents a promising therapeutic strategy for these conditions.[13]
Experimental Protocols: A General Framework
Given the lack of specific published protocols for 1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine, the following sections provide a generalized framework for key experiments, based on methodologies used for analogous compounds. These should be adapted and optimized for the specific compound.
General Protocol for Antiproliferative Assay (MTT Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., PC3 for prostate, MCF-7 for breast) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine in culture media. Treat the cells with varying concentrations of the compound for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Conclusion and Future Directions
1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine belongs to a class of heterocyclic compounds with significant, demonstrated therapeutic potential. The broader dihydropyrrolo[1,2-a]pyrazine scaffold has proven to be a valuable starting point for the development of potent inhibitors of PIM kinases and modulators of NMDA receptors. While the specific biological and pharmacological profile of the 1,6-dimethyl derivative remains to be fully elucidated, its structural similarity to known active compounds makes it a compelling candidate for further investigation.
Future research should focus on developing a robust and scalable synthesis for this specific compound, followed by a thorough characterization of its in vitro and in vivo activity. This would include comprehensive kinase profiling, evaluation against a panel of cancer cell lines, and assessment of its pharmacokinetic and pharmacodynamic properties. Such studies are essential to determine if 1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine can be advanced as a lead compound in drug discovery programs.
References
-
A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas. PubMed Central. Available at: [Link]
-
Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents. National Institutes of Health. Available at: [Link]
- Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. [No valid URL provided]
-
Stereoselective synthesis of 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives as PIM kinase inhibitors inspired from marine alkaloids. PubMed. Available at: [Link]
-
Discovery of Dihydropyrrolo[1,2- a]pyrazin-3(4 H)-one-Based Second-Generation GluN2C- and GluN2D-Selective Positive Allosteric Modulators (PAMs) of the N-Methyl-d-Aspartate (NMDA) Receptor. PubMed. Available at: [Link]
-
Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. PubMed. Available at: [Link]
-
Discovery and optimization of pyrrolo[1,2-a]pyrazinones leads to novel and selective inhibitors of PIM kinases. PubMed. Available at: [Link]
-
Pyrrolopyrazine derivatives: synthetic approaches and biological activities. ResearchGate. Available at: [Link]
-
Pyrrolo(1,2-a)pyrazine. PubChem. Available at: [Link]
-
Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)-. PubChem. Available at: [Link]
-
An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. RSC Publishing. Available at: [Link]
-
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-. NIST WebBook. Available at: [Link]
-
Antiproliferative effects of imidazo[1,2-a]pyrazine derivatives on the Dami cell line. PubMed. Available at: [Link]
-
A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. MDPI. Available at: [Link]
-
1-(Trifluoromethyl)-3,4-dihydropyrrolo-[1,2-a] pyrazines: synthesis and reactions with O- and N-nucleophiles. ResearchGate. Available at: [Link]
-
Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. PubMed Central. Available at: [Link]
-
Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. PubMed. Available at: [Link]
-
The synthesis of different derivatives of dipyrrolo [1,2- a: 2´,1´-c] pyrazine derivatives. ResearchGate. Available at: [Link]
-
Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. PubMed Central. Available at: [Link]
-
1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine. PubChem. Available at: [Link]
Sources
- 1. 1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine | C9H12N2 | CID 4424200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 138350-44-4|1,6-DImethyl-3,4-dihydropyrrolo[1,2-a]pyrazine|BLD Pharm [bldpharm.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Stereoselective synthesis of 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives as PIM kinase inhibitors inspired from marine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and optimization of pyrrolo[1,2-a]pyrazinones leads to novel and selective inhibitors of PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of Dihydropyrrolo[1,2- a]pyrazin-3(4 H)-one-Based Second-Generation GluN2C- and GluN2D-Selective Positive Allosteric Modulators (PAMs) of the N-Methyl-d-Aspartate (NMDA) Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
